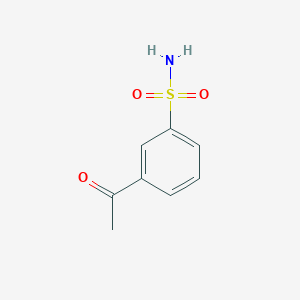

3-Acetylbenzenesulfonamide

CAS No.: 35203-88-4

Cat. No.: VC2362998

Molecular Formula: C8H9NO3S

Molecular Weight: 199.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 35203-88-4 |

|---|---|

| Molecular Formula | C8H9NO3S |

| Molecular Weight | 199.23 g/mol |

| IUPAC Name | 3-acetylbenzenesulfonamide |

| Standard InChI | InChI=1S/C8H9NO3S/c1-6(10)7-3-2-4-8(5-7)13(9,11)12/h2-5H,1H3,(H2,9,11,12) |

| Standard InChI Key | ZLZNHLVBJWGUCV-UHFFFAOYSA-N |

| SMILES | CC(=O)C1=CC(=CC=C1)S(=O)(=O)N |

| Canonical SMILES | CC(=O)C1=CC(=CC=C1)S(=O)(=O)N |

Introduction

Basic Properties and Identification

3-Acetylbenzenesulfonamide is an organic compound with the molecular formula C8H9NO3S and a molecular weight of 199.23 g/mol. It is identified by the CAS registry number 35203-88-4 and is characterized by its unique chemical structure featuring both acetyl and sulfonamide functional groups.

Chemical Identifiers

The compound can be identified through various systematic nomenclature systems. The IUPAC name is 3-acetylbenzenesulfonamide, and it possesses the InChI key ZLZNHLVBJWGUCV-UHFFFAOYSA-N. The canonical SMILES notation is CC(=O)C1=CC(=CC=C1)S(=O)(=O)N, which provides a linear textual representation of its molecular structure.

Structural Characteristics

The structure of 3-Acetylbenzenesulfonamide consists of a benzene ring with two key substituents: an acetyl group (COCH3) at position 3 and a sulfonamide group (SO2NH2) typically found at position 1. This specific arrangement of functional groups contributes to its unique chemical and biological properties.

Mechanism of Action

Primary Target

3-Acetylbenzenesulfonamide primarily targets carbonic anhydrase IX (CA IX), an enzyme that plays a crucial role in regulating pH and is often overexpressed in various types of cancer cells. This selective targeting makes the compound of significant interest in cancer research.

Inhibitory Action

The compound functions as a competitive inhibitor of dihydropteroate synthetase (DHPS), an enzyme essential for folate synthesis in various organisms. This inhibitory mechanism is comparable to that of classical sulfonamide drugs, which have long been used as antimicrobial agents.

Biochemical Pathway Effects

The inhibition of CA IX by 3-Acetylbenzenesulfonamide affects the anaerobic glycolysis pathway, which is particularly important in tumor microenvironments where oxygen is limited. By disrupting this pathway, the compound can potentially interfere with tumor cell proliferation and survival.

Pharmacological Properties

Pharmacokinetics

Sulfonamides generally, including 3-Acetylbenzenesulfonamide, exhibit a range of pharmacological activities. They function as anti-carbonic anhydrase and anti-dihydropteroate synthetase agents, making them potentially effective against diverse disease states. The specific pharmacokinetic profile of 3-Acetylbenzenesulfonamide includes aspects of absorption, distribution, metabolism, and excretion that influence its efficacy in biological systems.

Cellular Effects

Research has demonstrated that 3-Acetylbenzenesulfonamide has significant effects on various cell types, with particular emphasis on cancer cells. Its primary outcome is the inhibition of cell proliferation, especially in tumor cells, which suggests potential applications in oncology research.

Environmental Factors

The efficacy and stability of sulfonamides, including 3-Acetylbenzenesulfonamide, can be significantly influenced by environmental factors such as pH, temperature, and the presence of other substances. These factors must be considered when evaluating the compound's potential therapeutic applications.

Synthesis Methods

Laboratory Synthesis

The synthesis of 3-Acetylbenzenesulfonamide typically involves the acetylation of benzenesulfonamide. A common method employs the reaction of benzenesulfonamide with acetic anhydride in the presence of a catalyst such as pyridine. The reaction occurs under reflux conditions, and the product is subsequently purified through recrystallization techniques.

Industrial Production

In industrial settings, the production of 3-Acetylbenzenesulfonamide can be scaled up using optimized synthetic routes. The process typically utilizes large-scale reactors with carefully controlled conditions to ensure high yield and purity. The final product undergoes rigorous quality control measures to meet industry standards before distribution.

Chemical Reactions

Types of Reactions

3-Acetylbenzenesulfonamide participates in various chemical reactions, including:

-

Oxidation reactions that can convert the compound to sulfonic acids

-

Reduction reactions that can transform the sulfonamide group to an amine group

-

Substitution reactions where the acetyl group can be replaced with other functional groups under appropriate conditions

Reagents and Conditions

Different reagents are employed for various reactions involving 3-Acetylbenzenesulfonamide:

-

Oxidation typically utilizes oxidizing agents such as potassium permanganate or hydrogen peroxide

-

Reduction employs reducing agents like lithium aluminum hydride or sodium borohydride

-

Substitution reactions often require catalysts such as Lewis acids or bases to proceed efficiently

Reaction Products

The major products formed from reactions involving 3-Acetylbenzenesulfonamide include:

-

Sulfonic acids from oxidation processes

-

Amines resulting from reduction reactions

-

Various substituted benzenesulfonamides depending on the specific substituent introduced during substitution reactions

Biological Activity

Antimicrobial Properties

Research on compounds structurally related to 3-Acetylbenzenesulfonamide has demonstrated significant antimicrobial activity against various pathogens. Studies have shown minimum inhibitory concentrations (MICs) ranging from 6.63 mg/mL against Staphylococcus aureus to 6.72 mg/mL against Escherichia coli for structurally similar compounds.

Table 1: Antimicrobial Activity of Related Sulfonamide Compounds

| Compound | Pathogen | MIC (mg/mL) |

|---|---|---|

| 4d | E. coli | 6.72 |

| 4h | S. aureus | 6.63 |

| 4a | E. coli | 6.67 |

Anti-inflammatory Activity

Evaluations of 3-Acetylbenzenesulfonamide and related compounds have revealed promising anti-inflammatory properties. In vivo studies using rat models have demonstrated that derivatives of benzenesulfonamides can significantly inhibit carrageenan-induced paw edema, indicating their potential as anti-inflammatory agents.

Table 2: Anti-inflammatory Activity in Rat Models

| Compound | Inhibition (%) at 1h | Inhibition (%) at 2h | Inhibition (%) at 3h |

|---|---|---|---|

| 4a | 94.69 | 89.66 | 87.83 |

| 4c | 92.00 | 88.00 | 85.00 |

Research Applications

Chemical Research

3-Acetylbenzenesulfonamide serves as an important intermediate in the synthesis of various organic compounds. Its unique structure makes it valuable in creating more complex molecules with specific properties.

Biological Research

The compound has significant applications in biological research, particularly in studies focused on enzyme inhibition and protein interactions. Its ability to selectively inhibit carbonic anhydrase IX makes it an excellent tool for investigating the role of this enzyme in various physiological and pathological processes.

Medical Research

In medical research, 3-Acetylbenzenesulfonamide is being investigated for its potential as an antimicrobial and anticancer agent. Its selective inhibition of carbonic anhydrase IX, which is often overexpressed in cancer cells, makes it a promising candidate for developing targeted cancer therapies.

Industrial Applications

The compound finds use in various industrial applications, including the production of dyes, pharmaceuticals, and agrochemicals. Its unique chemical properties make it valuable in creating products with specific characteristics and functionalities.

Comparative Analysis

Similar Compounds

Several compounds share structural similarities with 3-Acetylbenzenesulfonamide but differ in key aspects:

-

Benzenesulfonamide: The parent compound, which lacks the acetyl group

-

4-Acetylbenzenesulfonamide: A structural isomer with the acetyl group at position 4

-

N-Acetylbenzenesulfonamide: A derivative with the acetyl group attached to the nitrogen atom of the sulfonamide group

Structural Distinctions

3-Acetylbenzenesulfonamide is distinguished by its specific acetylation pattern, which confers unique chemical and biological properties. This specific arrangement of functional groups makes it particularly useful in applications requiring selective enzyme inhibition.

Case Studies and Research Findings

Carbonic Anhydrase Inhibition Studies

Research has focused on a series of benzenesulfonamides, including derivatives like 3-Acetylbenzenesulfonamide, examining their selectivity for carbonic anhydrase IX (CA IX). This enzyme is a marker for various types of cancer, and studies have shown that the most potent inhibitors demonstrate IC50 values ranging from 10.93 to 25.06 nM for CA IX, highlighting their potential as anticancer agents.

Enzyme Binding Mechanisms

The binding affinity and thermodynamic parameters of sulfonamide compounds have been assessed using isothermal titration calorimetry (ITC). These studies have calculated the intrinsic Gibbs free energy and enthalpy changes during binding, providing valuable insights into the efficiency of these compounds as enzyme inhibitors.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume